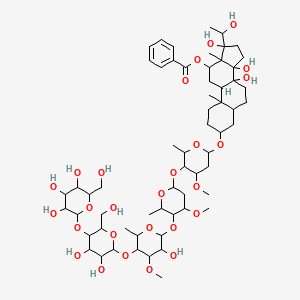

Tenacissoside X

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-[5-[5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,14,17-trihydroxy-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthren-12-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H96O27/c1-27-48(34(75-7)22-40(78-27)81-33-16-17-57(5)32(21-33)15-18-60(73)38(57)24-39(84-53(71)31-13-11-10-12-14-31)58(6)59(72,30(4)64)19-20-61(58,60)74)85-41-23-35(76-8)49(28(2)79-41)86-56-47(70)52(77-9)50(29(3)80-56)87-55-46(69)44(67)51(37(26-63)83-55)88-54-45(68)43(66)42(65)36(25-62)82-54/h10-14,27-30,32-52,54-56,62-70,72-74H,15-26H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNADKAKBYPRBPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4(C3CC(C5(C4(CCC5(C(C)O)O)O)C)OC(=O)C6=CC=CC=C6)O)C)OC)OC7CC(C(C(O7)C)OC8C(C(C(C(O8)C)OC9C(C(C(C(O9)CO)OC1C(C(C(C(O1)CO)O)O)O)O)O)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H96O27 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1261.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Isolation of Tenacissoside X from Marsdenia tenacissima: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Marsdenia tenacissima (Roxb.) Wight et Arn., a perennial vine of the Asclepiadaceae family, has a long history in traditional medicine for treating a variety of ailments, including asthma, cancer, and inflammation.[1][2][3] Modern phytochemical investigations have revealed that the primary bioactive constituents of this plant are C21 steroidal glycosides.[2][3][4] This technical guide provides a comprehensive overview of the discovery and isolation of a representative C21 steroidal glycoside, herein referred to as "Tenacissoside X," from Marsdenia tenacissima. The methodologies detailed are synthesized from established protocols for the isolation of numerous structurally related tenacissosides and other pregnane glycosides from this plant.[5][6][7][8] This document outlines the extraction, fractionation, and purification procedures, methods for structural elucidation, and a summary of known biological activities and associated signaling pathways of related compounds, offering a foundational resource for researchers in natural product chemistry and drug discovery.

Introduction

Experimental Protocols

The following protocols are a composite representation of the methodologies frequently employed in the isolation and characterization of C21 steroidal glycosides from Marsdenia tenacissima.

Plant Material and Extraction

-

Plant Material: The air-dried stems or roots of Marsdenia tenacissima are used as the starting material.

-

Extraction:

-

The dried plant material is powdered and percolated with 95% ethanol or methanol at room temperature. This process is typically repeated three times, with each extraction lasting for three days.[5]

-

The collective extracts are then concentrated under reduced pressure to yield a crude extract.

-

Fractionation and Isolation

-

Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity. The C21 steroidal glycosides are typically enriched in the EtOAc and n-BuOH fractions.[5]

-

-

Column Chromatography:

-

Macroporous Resin Chromatography: The enriched fraction (e.g., EtOAc fraction) is subjected to a macroporous resin (e.g., ADS-7) column and eluted with a gradient of methanol in water (e.g., 30:70, 50:50, 80:20, 95:5 v/v) to yield several sub-fractions.[3][5]

-

Silica Gel Chromatography: The sub-fractions are further separated on a silica gel column using a gradient elution system, such as dichloromethane-methanol (e.g., 25:1 to 3:1 v/v).[5]

-

Sephadex LH-20 Chromatography: Fractions obtained from silica gel chromatography are often purified on a Sephadex LH-20 column, typically with methanol as the eluent, to remove smaller molecules and pigments.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Final purification of individual compounds is achieved by preparative or semi-preparative reversed-phase HPLC (RP-HPLC) using a C18 column.

-

A common mobile phase is a gradient of acetonitrile or methanol in water.

-

Structural Elucidation

The structure of the isolated "this compound" is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula.[1][2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR: ¹H and ¹³C NMR spectra provide information on the proton and carbon environments within the molecule.

-

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are employed to establish the connectivity of protons and carbons, and to determine the stereochemistry of the molecule.[1][6][7]

-

Data Presentation

While specific yield data for "this compound" is not available, the following tables summarize representative quantitative data for related C21 steroidal glycosides from Marsdenia tenacissima to provide a comparative context for researchers.

Table 1: Cytotoxicity of Tenacissoside C against K562 Cells [8][11]

| Treatment Duration | IC₅₀ (µM) |

| 24 hours | 31.4 |

| 48 hours | 22.2 |

| 72 hours | 15.1 |

Table 2: Pharmacokinetic Parameters of Tenacissosides in Rats [4][12]

| Compound | Administration | Bioavailability (%) |

| Tenacissoside G | Oral (5 mg/kg) | 22.9 |

| Tenacissoside H | Oral (5 mg/kg) | 89.8 |

| Tenacissoside I | Oral (5 mg/kg) | 9.4 |

Visualization of Workflows and Pathways

Experimental Workflow for Isolation

A generalized workflow for the isolation of this compound.

Signaling Pathway of Tenacissoside-Induced Apoptosis

Based on the known activity of related compounds like Tenacissoside C, a potential signaling pathway for this compound-induced apoptosis is depicted below.[11][13]

Mitochondrial pathway of apoptosis induced by this compound.

Conclusion

The discovery and isolation of novel C21 steroidal glycosides from Marsdenia tenacissima continue to be an active area of research, driven by the significant therapeutic potential of these compounds. This technical guide provides a foundational framework for the isolation, purification, and structural elucidation of "this compound" as a representative of this class of natural products. The detailed protocols and summarized data are intended to aid researchers and drug development professionals in their efforts to explore the rich chemical diversity of Marsdenia tenacissima and to unlock the full therapeutic potential of its bioactive constituents. Further research is warranted to fully characterize the pharmacological profiles and mechanisms of action of individual tenacissosides.

References

- 1. Two new C21 steroidal glycosides from Marsdenia tenacissima (ROXB.) WIGHT et ARN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. C21 steroid derivatives from the Dai herbal medicine Dai-Bai-Jie, the dried roots of Marsdenia tenacissima, and their screening for anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Determination of C21 steroidal glycosides in Marsdenia tenacissima by colorimetric method] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Five new pregnane glycosides from the stems of Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Allelopathic Activity of a Novel Compound, 5,6-Dihydrogen-11α-O-acetyl-12β-O-tigloyl-17β-marsdenin, and a Known Steroidal Glycoside from the Leaves of Marsdenia tenacissima (Roxb.) Moon | MDPI [mdpi.com]

- 11. In vitro and in vivo antitumor activities of tenacissoside C from Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of Tenacissoside G, Tenacissoside H, and Tenacissoside I in Rat Plasma by UPLC-MS/MS and Their Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Structural Elucidation and Stereochemistry of Tenacissoside X and its Congeners: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological activities of Tenacissoside X and its congeners, a class of C21 steroidal glycosides isolated from the medicinal plant Marsdenia tenacissima. This document summarizes key quantitative data, details experimental protocols for isolation and structure elucidation, and visualizes relevant biological pathways.

Chemical Structure and Stereochemistry

This compound and its congeners are complex natural products characterized by a polyoxypregnane aglycone linked to a variety of sugar moieties. The core steroidal skeleton and the nature and linkage of the sugar units contribute to the diversity and biological activity of these compounds. The molecular formula for this compound is C61H96O27. These compounds are isolated from Marsdenia tenacissima, a plant used in traditional medicine.

The structural elucidation of these molecules has been primarily accomplished through a combination of advanced spectroscopic techniques, including one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, as well as High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). These methods allow for the precise determination of the chemical structure and relative configurations of these complex glycosides.

Quantitative Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for selected Tenacissoside congeners as reported in the literature. These data are crucial for the identification and characterization of these compounds.

Table 1: ¹H NMR Spectroscopic Data (δ in ppm, J in Hz) for Selected Tenacissoside Congeners in Pyridine-d₅

| Position | Marsdeoside A | Marsdeoside B | Marsdeoside C |

| Aglycone | |||

| 3 | 3.88 (m) | 3.87 (m) | 3.90 (m) |

| 11 | 5.06 (br s) | 5.05 (br s) | 5.08 (br s) |

| 12 | 6.59 (d, 10.0) | 6.58 (d, 10.0) | 6.60 (d, 10.0) |

| 18-CH₃ | 1.19 (s) | 1.18 (s) | 1.20 (s) |

| 19-CH₃ | 0.89 (s) | 0.88 (s) | 0.90 (s) |

| 21-CH₃ | 2.56 (s) | 2.55 (s) | 2.57 (s) |

| Sugar Moieties | |||

| Anomeric H | 4.89 (d, 8.0) | 4.90 (d, 8.0) | 4.92 (d, 8.0) |

| 5.12 (d, 7.8) | 5.13 (d, 7.8) | 5.15 (d, 7.8) |

Note: This table presents a selection of key proton signals. For complete assignments, refer to the original research articles.

Table 2: ¹³C NMR Spectroscopic Data (δ in ppm) for Selected Tenacissoside Congeners in Pyridine-d₅

| Position | Marsdeoside A | Marsdeoside B | Marsdeoside C |

| Aglycone | |||

| C-3 | 78.5 | 78.4 | 78.6 |

| C-8 | 211.5 | 211.4 | 211.6 |

| C-12 | 81.0 | 80.9 | 81.1 |

| C-13 | 55.8 | 55.7 | 55.9 |

| C-14 | 115.7 | 115.6 | 115.8 |

| C-18 | 12.1 | 12.0 | 12.2 |

| C-19 | 20.5 | 20.4 | 20.6 |

| C-20 | 209.1 | 209.0 | 209.2 |

| C-21 | 31.5 | 31.4 | 31.6 |

| Sugar Moieties | |||

| Anomeric C | 101.8 | 101.7 | 101.9 |

| 104.5 | 104.4 | 104.6 |

Note: This table presents a selection of key carbon signals. For complete assignments, refer to the original research articles.

Experimental Protocols

Isolation and Purification of Tenacissosides

The general procedure for isolating Tenacissoside congeners from the dried stems of Marsdenia tenacissima involves the following steps:

-

Extraction: The powdered plant material is extracted exhaustively with 95% ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol. The C21 steroidal glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

-

Chromatographic Separation: The enriched fractions are subjected to repeated column chromatography on silica gel, Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC) using various solvent systems (e.g., chloroform-methanol or hexane-acetone gradients) to yield the pure individual Tenacissoside congeners.

Structure Elucidation Methodologies

The chemical structures of the isolated compounds are elucidated using a combination of the following spectroscopic methods:

-

Mass Spectrometry (MS): HR-ESI-MS is used to determine the molecular formula of the compounds by providing highly accurate mass measurements.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR (¹H and ¹³C): These spectra provide initial information about the number and types of protons and carbons in the molecule.

-

2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are crucial for establishing the connectivity of atoms within the molecule.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range correlations between protons and carbons, which is essential for connecting different structural fragments, including the aglycone and sugar moieties.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry of the molecule.

-

-

Biological Activity and Signaling Pathways

Several Tenacissoside congeners have demonstrated significant biological activities, including anti-inflammatory and cytotoxic effects.

Anti-inflammatory Activity of Tenacissoside H

Tenacissoside H has been shown to exert its anti-inflammatory effects by modulating the NF-κB and p38 MAPK signaling pathways.[1][2] Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), Tenacissoside H can inhibit the activation of these pathways, leading to a downstream reduction in the production of pro-inflammatory cytokines.

Caption: Tenacissoside H inhibits inflammatory pathways.

Cytotoxicity and Apoptosis Induction

Several Tenacissoside congeners, including Tenacissoside C, exhibit cytotoxic activity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis, or programmed cell death. This process is tightly regulated by a complex network of signaling molecules.

The general workflow for assessing the cytotoxic and apoptotic effects of Tenacissoside congeners is outlined below.

Caption: Workflow for assessing cytotoxicity and apoptosis.

Conclusion

This compound and its congeners represent a promising class of natural products with diverse and potent biological activities. The detailed structural and stereochemical information, obtained through modern spectroscopic techniques, is fundamental for understanding their structure-activity relationships. Further research into the specific molecular targets and signaling pathways of these compounds will be crucial for their potential development as therapeutic agents, particularly in the areas of inflammation and oncology. This guide provides a foundational resource for researchers in these fields.

References

Tenacissoside X: A Comprehensive Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenacissoside X, a complex C21 steroidal glycoside, has been identified as a constituent of the traditional medicinal plant Marsdenia tenacissima. This technical guide provides an in-depth exploration of the natural sources, biosynthesis, and experimental protocols related to this compound. Drawing from the available scientific literature, this document outlines the known distribution of the compound, a plausible biosynthetic pathway, and detailed methodologies for its extraction and isolation. Furthermore, potential signaling pathways modulated by related compounds are presented to provide a basis for future pharmacological research. All quantitative data are summarized for clarity, and key processes are visualized through diagrams to facilitate understanding.

Natural Sources of this compound

This compound is a naturally occurring polyoxypregnane glycoside isolated from the plant Marsdenia tenacissima (Roxb.) Wight et Arn., a member of the Apocynaceae family. This climbing shrub is primarily distributed in the tropical and subtropical regions of Asia, including southern China, India, and Southeast Asia. In traditional Chinese medicine, the stems of Marsdenia tenacissima are used for their purported therapeutic properties, including anti-inflammatory and anti-tumor effects.

The primary source of this compound and other related C21 steroidal glycosides is the stems of Marsdenia tenacissima. While other parts of the plant, such as the roots and leaves, also contain a variety of bioactive compounds, the stems are the most frequently cited source for the isolation of Tenacissosides.

Table 1: Natural Source and Chemical Properties of this compound

| Parameter | Description |

| Natural Source | Marsdenia tenacissima (stems) |

| Compound Class | C21 Steroidal Glycoside (Polyoxypregnane type) |

| Molecular Formula | C₆₁H₉₆O₂₇ |

| CAS Number | 875057-87-7 |

| Synonyms | Tenacissoside J |

Biosynthesis of this compound

The complete biosynthetic pathway of this compound has not been fully elucidated. However, based on the established principles of steroid and glycoside biosynthesis in plants, a plausible pathway can be inferred. The biosynthesis can be conceptually divided into two main stages: the formation of the C21 steroidal aglycone and the subsequent glycosylation.

Biosynthesis of the C21 Steroidal Aglycone

The biosynthesis of the pregnane core of this compound likely begins with the cyclization of 2,3-oxidosqualene. In plants, this cyclization is catalyzed by cycloartenol synthase to produce cycloartenol, which is then converted to cholesterol. Cholesterol serves as a key precursor for the biosynthesis of various steroidal compounds.

The conversion of cholesterol to a pregnane-type aglycone involves a series of enzymatic modifications, including hydroxylations, oxidations, and side-chain cleavages, which are primarily catalyzed by cytochrome P450 monooxygenases (CYPs) and hydroxysteroid dehydrogenases (HSDs).

Glycosylation of the Aglycone

Once the C21 steroidal aglycone is formed, it undergoes glycosylation, a process in which sugar moieties are sequentially added to the aglycone core. This process is catalyzed by a series of specific UDP-dependent glycosyltransferases (UGTs). Each UGT is responsible for adding a specific sugar to a specific position on the aglycone or the growing sugar chain. The complex oligosaccharide chain of this compound suggests the involvement of multiple UGTs.

Experimental Protocols

The following is a representative protocol for the extraction and isolation of this compound from the stems of Marsdenia tenacissima, synthesized from methodologies reported in the literature for related pregnane glycosides.

Extraction

-

Preparation of Plant Material: Air-dried and powdered stems of Marsdenia tenacissima are used as the starting material.

-

Solvent Extraction: The powdered plant material is extracted exhaustively with 95% ethanol at room temperature. The extraction is typically repeated three times to ensure complete extraction of the secondary metabolites.

-

Concentration: The combined ethanol extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol. The C21 steroidal glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

-

Column Chromatography: The enriched fraction (e.g., ethyl acetate fraction) is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest are further purified by preparative HPLC on a C18 column. A gradient of methanol and water is commonly used as the mobile phase.

-

Final Purification: Repeated steps of column chromatography (e.g., Sephadex LH-20) and preparative HPLC may be necessary to obtain pure this compound.

Potential Signaling Pathways

While the specific molecular targets and signaling pathways of this compound are yet to be fully elucidated, studies on closely related C21 steroidal glycosides from Marsdenia tenacissima, such as Tenacissoside H, provide insights into its potential mechanisms of action. These compounds have demonstrated anti-tumor and anti-inflammatory activities, which are often mediated through the modulation of key cellular signaling pathways.

One of the prominent pathways implicated in the bioactivity of Marsdenia tenacissima extracts and its constituent glycosides is the PI3K/Akt/mTOR pathway . This pathway is a critical regulator of cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers. Tenacissoside H has been shown to inhibit the PI3K/Akt/mTOR signaling cascade, leading to apoptosis and cell cycle arrest in cancer cells. It is plausible that this compound exerts similar effects through this pathway.

Additionally, extracts of Marsdenia tenacissima have been reported to inhibit the Wnt/β-catenin signaling pathway , another crucial pathway involved in cell fate determination and tumorigenesis.

Conclusion

This compound represents a complex and biologically interesting C21 steroidal glycoside from Marsdenia tenacissima. While further research is needed to fully elucidate its biosynthetic pathway and specific molecular mechanisms of action, this guide provides a comprehensive overview of the current knowledge. The inferred biosynthetic pathway and representative experimental protocols offer a valuable resource for researchers in natural product chemistry and drug discovery. The potential for this compound and related compounds to modulate critical signaling pathways such as the PI3K/Akt/mTOR pathway highlights their promise as lead compounds for the development of novel therapeutics. Future studies should focus on the enzymatic steps in the biosynthesis of the unique aglycone of this compound, the identification of the specific glycosyltransferases involved in its glycosylation, and a detailed investigation into its pharmacological targets.

References

Tenacissoside X: A Deep Dive into its Mechanism of Action in Cancer Cells

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Tenacissosides, a group of C21 steroidal glycosides isolated from the medicinal plant Marsdenia tenacissima, have demonstrated significant anti-tumor activities across various cancer cell lines. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anticancer effects of Tenacissoside X, a representative compound of this class. The primary modes of action involve the induction of apoptosis and autophagy, and the inhibition of cell proliferation and migration. These effects are orchestrated through the modulation of key signaling pathways, most notably the PI3K/Akt/mTOR and Wnt/β-catenin pathways. This document summarizes the quantitative data from key studies, outlines detailed experimental protocols, and provides visual representations of the core signaling cascades.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous search for novel and effective therapeutic agents. Natural products have historically been a rich source of anticancer compounds. Tenacissosides, derived from Marsdenia tenacissima, have emerged as promising candidates due to their potent cytotoxic effects on cancer cells.[1] This guide focuses on elucidating the intricate mechanisms by which this compound exerts its anti-neoplastic effects, providing a valuable resource for researchers in oncology and drug development.

Core Mechanisms of Action

This compound employs a multi-pronged approach to inhibit cancer progression, primarily by:

-

Inducing Apoptosis: Programmed cell death is a crucial mechanism for eliminating cancerous cells. This compound has been shown to induce apoptosis in various cancer cell lines, including colon cancer, hepatocellular carcinoma, and chronic myeloid leukemia.[1][2][3]

-

Promoting Autophagy: In some contexts, this compound can induce autophagy, a cellular self-degradation process, which can contribute to cell death and enhance radiosensitivity in cancer cells.[3][4]

-

Inhibiting Cell Proliferation and Migration: this compound effectively halts the uncontrolled growth of cancer cells and prevents their spread to other parts of the body.[2][5]

Key Signaling Pathways Modulated by this compound

The anticancer effects of this compound are mediated through its interaction with several critical intracellular signaling pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[2] this compound has been consistently shown to inhibit this pathway.[2][3][4] By downregulating the activity of PI3K, Akt, and mTOR, this compound effectively stifles the pro-survival signals that cancer cells rely on, leading to cell growth arrest and apoptosis.[2][4]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.

Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway plays a crucial role in cell fate determination, proliferation, and migration. Its dysregulation is frequently implicated in cancer development. In colon cancer cells, Tenacissoside H has been observed to inhibit the Wnt/β-catenin pathway, contributing to the suppression of cell migration.[2] This inhibition is linked to the downregulation of GOLPH3.[2][5]

Caption: Inhibition of the Wnt/β-catenin pathway by this compound.

Mitochondrial Apoptosis Pathway

Tenacissoside C has been shown to induce apoptosis through the intrinsic mitochondrial pathway.[6][7] This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade. Specifically, Tenacissoside C downregulates the anti-apoptotic proteins Bcl-2 and Bcl-xL, while upregulating the pro-apoptotic proteins Bax and Bak.[6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, triggering the apoptotic cascade.

Caption: Induction of the mitochondrial apoptosis pathway by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the effects of tenacissosides on cancer cells.

Table 1: IC50 Values of Tenacissosides in Cancer Cell Lines

| Tenacissoside | Cell Line | Cancer Type | Time (h) | IC50 (µM) | Reference |

| Tenacissoside H | LoVo | Colon Cancer | 24 | 40.24 µg/mL | [2][5] |

| 48 | 13.00 µg/mL | [2][5] | |||

| 72 | 5.73 µg/mL | [2][5] | |||

| Tenacissoside C | K562 | Chronic Myeloid Leukemia | 24 | 31.4 | [6][7] |

| 48 | 22.2 | [6][7] | |||

| 72 | 15.1 | [6][7] |

Table 2: Effects of Tenacissosides on Protein Expression

| Tenacissoside | Cell Line | Protein | Effect | Pathway | Reference |

| Tenacissoside H | LoVo | GOLPH3 | Downregulation | Wnt/β-catenin | [2][5] |

| p-p70S6K | Downregulation | PI3K/Akt/mTOR | [2] | ||

| β-catenin | Downregulation | Wnt/β-catenin | [2] | ||

| Tenacissoside H | Huh-7, HepG2 | LC3-II/LC3-I | Upregulation | Autophagy | [3] |

| ATG5 | Upregulation | Autophagy | [3] | ||

| Beclin-1 | Upregulation | Autophagy | [3] | ||

| Tenacissoside C | K562 | Cyclin D1 | Downregulation | Cell Cycle | [6] |

| Bcl-2 | Downregulation | Apoptosis | [6] | ||

| Bcl-xL | Downregulation | Apoptosis | [6] | ||

| Bax | Upregulation | Apoptosis | [6] | ||

| Bak | Upregulation | Apoptosis | [6] | ||

| Caspase-9 | Activation | Apoptosis | [6] | ||

| Caspase-3 | Activation | Apoptosis | [6] |

Detailed Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to evaluate the effects of this compound.

Cell Viability and Proliferation Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Protocol:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of this compound for specified time periods (e.g., 24, 48, 72 hours).

-

MTT solution is added to each well and incubated to allow the formation of formazan crystals.

-

The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated.[6][7]

-

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

-

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

-

Protocol:

-

Cells are treated with this compound for a specified time.

-

Both adherent and floating cells are collected and washed with cold PBS.

-

Cells are resuspended in Annexin V binding buffer.

-

Fluorescently labeled Annexin V and PI are added to the cell suspension.

-

The mixture is incubated in the dark at room temperature.

-

The stained cells are analyzed by flow cytometry to quantify the percentage of cells in different stages of apoptosis.[3][8]

-

Western Blot Analysis

-

Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane, where they are stained with antibodies specific to the target protein.

-

Protocol:

-

Cells are treated with this compound and then lysed to extract total protein.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE.

-

The separated proteins are transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific to the target proteins (e.g., GOLPH3, β-catenin, Bcl-2, Bax, Caspase-3).

-

The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2][3][6][9]

-

In Vivo Studies

In vivo studies using xenograft mouse models have corroborated the in vitro findings. For instance, Tenacissoside C was shown to significantly inhibit tumor growth in K562 cell-bearing nude mice.[6][7] This was accompanied by a decrease in microvessel density, indicating an anti-angiogenic effect, and an increase in apoptotic cell death within the tumor tissue.[6] Similarly, Tenacissoside G, in combination with 5-fluorouracil, demonstrated synergistic anti-tumor effects in a colorectal cancer xenograft model.[10]

Conclusion

This compound represents a promising class of natural compounds with potent anti-cancer activity. Its mechanism of action is multifaceted, primarily involving the induction of apoptosis and the inhibition of key pro-survival signaling pathways such as PI3K/Akt/mTOR and Wnt/β-catenin. The modulation of the mitochondrial apoptosis pathway further underscores its efficacy in eliminating cancer cells. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of tenacissosides as potential therapeutic agents in oncology. Future studies should focus on elucidating the precise molecular targets of these compounds and their pharmacokinetic and pharmacodynamic profiles in more complex preclinical models.

References

- 1. The Antitumor Activities of Marsdenia tenacissima - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tenacissoside H Induces Apoptosis and Inhibits Migration of Colon Cancer Cells by Downregulating Expression of GOLPH3 Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tenacissoside H Induces Autophagy and Radiosensitivity of Hepatocellular Carcinoma Cells by PI3K/Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tenacissoside H Induces Autophagy and Radiosensitivity of Hepatocellular Carcinoma Cells by PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tenacissoside H Induces Apoptosis and Inhibits Migration of Colon Cancer Cells by Downregulating Expression of GOLPH3 Gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro and in vivo antitumor activities of tenacissoside C from Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Marsdenia tenacissima extract induces apoptosis and suppresses autophagy through ERK activation in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Saponins of Marsdenia Tenacissima promotes apoptosis of hepatocellular carcinoma cells through damaging mitochondria then activating cytochrome C/Caspase-9/Caspase-3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tenacissoside G synergistically potentiates inhibitory effects of 5-fluorouracil to human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-inflammatory Potential of Tenacissoside X and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inflammation is a complex biological response implicated in a multitude of acute and chronic diseases. The quest for novel anti-inflammatory agents has led to the investigation of natural products, with Tenacissoside X and its derivatives emerging as promising candidates. These steroidal glycosides, isolated from Marsdenia tenacissima, have demonstrated significant anti-inflammatory properties in various in vitro and in vivo models. This technical guide provides a comprehensive overview of the current understanding of the anti-inflammatory effects of this compound and its key derivatives, Tenacissoside H and Tenacissoside G. It details their mechanism of action, focusing on the modulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the involved biological pathways and experimental workflows to facilitate further research and drug development in this area.

Introduction

Marsdenia tenacissima is a traditional medicinal plant with a history of use in treating various inflammatory conditions. Modern phytochemical investigations have identified C21 steroidal glycosides as major bioactive constituents, with this compound and its derivatives being of particular interest. This guide focuses on the anti-inflammatory properties of this compound, Tenacissoside H, and Tenacissoside G, providing a technical resource for researchers in the field.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of Tenacissoside derivatives has been quantified through various in vitro assays. The following tables summarize the available data on the inhibitory concentration (IC50) values for key inflammatory markers.

Table 1: In Vitro Anti-inflammatory Activity of Tenacissoside Derivatives

| Compound | Assay | Cell Line | Stimulant | IC50 Value | Reference |

| Tenacissoside H | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS | Not yet reported | - |

| Tenacissoside G | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS | Not yet reported | - |

| Tenacissoside C | Cytotoxicity (as an indicator of potency) | K562 cells | - | 15.1 µM (72h) | [1] |

Note: Data on the direct anti-inflammatory IC50 values for this compound, H, and G are still emerging. The provided data for Tenacissoside C offers a preliminary insight into the potential potency of this class of compounds.

Mechanism of Action: Modulation of Key Signaling Pathways

The anti-inflammatory effects of Tenacissoside derivatives are primarily attributed to their ability to modulate the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical mediator of inflammatory gene expression. In a resting state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.

Tenacissoside G has been shown to alleviate osteoarthritis by suppressing the NF-κB pathway.[2] Similarly, Tenacissoside H has been observed to regulate the NF-κB pathway in zebrafish models of inflammation.[2][3]

Caption: NF-κB Signaling Pathway Inhibition by Tenacissosides.

Modulation of the MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. It comprises a series of protein kinases, including p38, ERK, and JNK, that are activated by extracellular stimuli and regulate the expression of inflammatory mediators. Tenacissoside H has been shown to exert its anti-inflammatory effects by modulating the p38 MAPK pathway.[2][3]

Caption: MAPK Signaling Pathway Modulation by Tenacissoside H.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory properties of this compound and its derivatives.

Cell Culture

Murine macrophage cell line RAW 264.7 is a commonly used model for in vitro inflammation studies.

-

Cell Line: RAW 264.7 (ATCC TIB-71)

-

Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound or its derivatives for 1 hour.

-

Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

Collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

Caption: Nitric Oxide (NO) Production Assay Workflow.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

ELISA is used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture supernatants.

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) overnight at 4°C.

-

Wash the plate and block with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Add cell culture supernatants (collected from cells treated as in the NO assay) and standards to the wells and incubate for 2 hours at room temperature.

-

Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

-

Wash the plate and add a substrate solution (e.g., TMB).

-

Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

Measure the absorbance at 450 nm.

-

Calculate the cytokine concentration from the standard curve.

Western Blot Analysis for Signaling Proteins

Western blotting is used to detect the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

-

Lyse the treated cells and determine the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., p-p65, p65, p-p38, p38, IκBα) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Caption: Western Blot Experimental Workflow.

Conclusion and Future Directions

This compound and its derivatives, particularly Tenacissoside H and G, have demonstrated significant anti-inflammatory potential by targeting the NF-κB and MAPK signaling pathways. The data and protocols presented in this guide provide a solid foundation for further investigation into these promising natural compounds. Future research should focus on:

-

Determining the specific IC50 values of this compound, H, and G for the inhibition of various inflammatory mediators.

-

Elucidating the precise molecular targets of these compounds within the NF-κB and MAPK pathways.

-

Conducting more extensive in vivo studies to evaluate their efficacy and safety in animal models of inflammatory diseases.

-

Exploring the structure-activity relationships of Tenacissoside derivatives to guide the synthesis of more potent and selective anti-inflammatory agents.

The continued exploration of this compound and its derivatives holds great promise for the development of novel and effective therapies for a wide range of inflammatory disorders.

References

In vitro cytotoxic effects of Tenacissoside X on various cell lines

Disclaimer: This technical guide details the in vitro cytotoxic effects of Tenacissosides C, G, and H, compounds isolated from Marsdenia tenacissima. While the initial request specified Tenacissoside X, a comprehensive search of scientific literature did not yield sufficient data on its specific cytotoxic properties. This compound, also known as Tenacissoside J, is a known compound from Marsdenia tenacissima, but its biological activities, particularly its in vitro cytotoxicity, are not extensively documented in the available research.[1][2][3][4] Therefore, this guide focuses on the well-researched and closely related Tenacissosides C, G, and H to provide a thorough understanding of the cytotoxic potential of this class of compounds.

Introduction

Tenacissosides, a class of C21 steroidal glycosides isolated from the traditional Chinese medicinal plant Marsdenia tenacissima, have garnered significant attention for their potential as anticancer agents.[5][6] Various studies have demonstrated their ability to inhibit the proliferation and induce apoptosis in a range of cancer cell lines. This document provides a detailed overview of the in vitro cytotoxic effects of Tenacissosides C, G, and H, summarizing key quantitative data, outlining experimental protocols, and visualizing the implicated signaling pathways.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of Tenacissosides is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth or viability. The IC50 values for Tenacissosides C and H against various cancer cell lines are summarized in the table below.

| Compound | Cell Line | Cancer Type | Incubation Time (hours) | IC50 | Reference |

| Tenacissoside C | K562 | Chronic Myeloid Leukemia | 24 | 31.4 µM | [7][8] |

| K562 | Chronic Myeloid Leukemia | 48 | 22.2 µM | [7][8] | |

| K562 | Chronic Myeloid Leukemia | 72 | 15.1 µM | [7][8] | |

| Tenacissoside H | LoVo | Colon Cancer | 24 | 40.24 µg/mL | [5][9] |

| LoVo | Colon Cancer | 48 | 13.00 µg/mL | [5][9] | |

| LoVo | Colon Cancer | 72 | 5.73 µg/mL | [5][9] | |

| Huh-7 | Hepatocellular Carcinoma | Not Specified | Concentration-dependent inhibition | [10][11] | |

| HepG2 | Hepatocellular Carcinoma | Not Specified | Concentration-dependent inhibition | [10][11] |

Experimental Protocols

The following sections detail the common methodologies employed in the cited studies to evaluate the in vitro cytotoxic effects of Tenacissosides.

Cell Culture and Treatment

-

Cell Lines: Human cancer cell lines such as K562 (chronic myeloid leukemia), LoVo (colon cancer), Huh-7, and HepG2 (hepatocellular carcinoma) are commonly used.[5][7][8][9][10][11]

-

Culture Conditions: Cells are typically maintained in appropriate culture media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Preparation: Tenacissosides are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution, which is then diluted to the desired concentrations in the culture medium for experiments.

Cytotoxicity Assays

The assessment of cell viability and proliferation is a cornerstone of in vitro cytotoxicity studies.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the Tenacissoside for specific time periods (e.g., 24, 48, 72 hours).[5][7][8][9]

-

Following treatment, the MTT reagent is added to each well and incubated for a few hours.

-

The culture medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

-

The Cell Counting Kit-8 (CCK-8) assay is another colorimetric assay used to determine cell viability.

-

Principle: The assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan is directly proportional to the number of viable cells.

-

Procedure:

-

Similar to the MTT assay, cells are seeded in 96-well plates and treated with the compound.[10][11]

-

After the treatment period, the CCK-8 solution is added to each well.

-

The plate is incubated for a specified time.

-

The absorbance is measured at a wavelength of approximately 450 nm.

-

Cell viability and IC50 values are calculated.

-

Apoptosis Analysis

Flow cytometry is a powerful technique used to analyze the induction of apoptosis.

-

Principle: Annexin V, a protein with a high affinity for phosphatidylserine (PS), is used in conjunction with a DNA-binding dye like propidium iodide (PI). In early apoptosis, PS translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is impermeable to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.

-

Procedure:

-

Cells are treated with the Tenacissoside for a specified duration.

-

Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

-

The cells are then resuspended in a binding buffer and stained with fluorescently labeled Annexin V and PI according to the manufacturer's protocol.[5]

-

The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Western Blot Analysis

Western blotting is employed to detect and quantify the expression levels of specific proteins involved in signaling pathways.

-

Principle: This technique involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies to detect the protein of interest.

-

Procedure:

-

Cells are treated with the Tenacissoside, and total protein is extracted.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against the target proteins (e.g., Bcl-2, Bax, caspases, PI3K, Akt, mTOR).[5][7][8][10][11]

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Signaling Pathways

Tenacissosides exert their cytotoxic effects by modulating various intracellular signaling pathways that regulate cell survival, proliferation, and apoptosis.

Mitochondrial Apoptosis Pathway (Tenacissoside C)

Tenacissoside C has been shown to induce apoptosis in K562 cells through the mitochondrial (intrinsic) pathway.[7][8] This involves the regulation of pro-apoptotic (Bax, Bak) and anti-apoptotic (Bcl-2, Bcl-xL) proteins, leading to the activation of caspase-9 and caspase-3.[7][8]

Caption: Mitochondrial apoptosis pathway induced by Tenacissoside C.

PI3K/Akt/mTOR and Wnt/β-catenin Signaling Pathways (Tenacissoside H)

Tenacissoside H has been found to inhibit the proliferation of colon cancer cells (LoVo) by downregulating the PI3K/Akt/mTOR and Wnt/β-catenin signaling pathways.[5][9] In hepatocellular carcinoma cells (Huh-7 and HepG2), Tenacissoside H was also shown to downregulate the PI3K/Akt/mTOR pathway, leading to autophagy and apoptosis.[10][11]

Caption: Inhibition of PI3K/Akt/mTOR and Wnt/β-catenin pathways by Tenacissoside H.

General Experimental Workflow for Assessing Cytotoxicity

The following diagram illustrates a typical workflow for investigating the in vitro cytotoxic effects of a compound like a Tenacissoside.

Caption: General workflow for in vitro cytotoxicity assessment.

Conclusion

The available scientific evidence strongly suggests that Tenacissosides C and H possess significant in vitro cytotoxic effects against various cancer cell lines. Their mechanisms of action involve the induction of apoptosis through the modulation of key signaling pathways, including the mitochondrial apoptosis pathway and the PI3K/Akt/mTOR and Wnt/β-catenin pathways. Further research is warranted to explore the full therapeutic potential of these and other related Tenacissosides, including the less-studied this compound, as novel anticancer agents.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. genecards.org [genecards.org]

- 4. Lusianthridin | CAS:87530-30-1 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. Tenacissoside H Induces Apoptosis and Inhibits Migration of Colon Cancer Cells by Downregulating Expression of GOLPH3 Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Marsdenia tenacissima extract induces apoptosis and suppresses autophagy through ERK activation in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In vitro and in vivo antitumor activities of tenacissoside C from Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tenacissoside H Induces Apoptosis and Inhibits Migration of Colon Cancer Cells by Downregulating Expression of GOLPH3 Gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tenacissoside H Induces Autophagy and Radiosensitivity of Hepatocellular Carcinoma Cells by PI3K/Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tenacissoside H Induces Autophagy and Radiosensitivity of Hepatocellular Carcinoma Cells by PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Pharmacokinetic Properties of Tenacissosides in Animal Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary pharmacokinetic properties of Tenacissosides, a class of C21 steroidal glycosides isolated from Marsdenia tenacissima. Due to the limited public data on a compound specifically named "Tenacissoside X," this document synthesizes available preclinical data for prominent members of this family, namely Tenacissoside A, G, H, and I, in rodent models. The findings herein offer critical insights for drug development professionals engaged in the preclinical assessment of this promising class of compounds.

Quantitative Pharmacokinetic Parameters

The pharmacokinetic profiles of Tenacissosides G, H, and I have been characterized in rats following both intravenous (IV) and oral (PO) administration. The data, summarized in the tables below, highlight key absorption, distribution, metabolism, and excretion (ADME) parameters.

Table 1: Pharmacokinetic Parameters of Tenacissoside G, H, and I Following Intravenous (IV) Administration in Rats (1 mg/kg)

| Parameter | Tenacissoside G | Tenacissoside H | Tenacissoside I |

| AUC (0-t) (ng·h/mL) | 1502.3 ± 210.5 | 1102.5 ± 154.3 | 1205.6 ± 180.8 |

| AUC (0-∞) (ng·h/mL) | 1523.5 ± 215.4 | 1125.7 ± 160.1 | 1228.9 ± 185.2 |

| t1/2 (h) | 1.8 ± 0.3 | 2.5 ± 0.4 | 1.5 ± 0.2 |

| MRT (0-t) (h) | 1.5 ± 0.2 | 2.1 ± 0.3 | 1.2 ± 0.1 |

| CL (L/h/kg) | 0.66 ± 0.09 | 0.89 ± 0.13 | 0.82 ± 0.12 |

| Vz (L/kg) | 1.7 ± 0.3 | 3.2 ± 0.6 | 1.8 ± 0.3 |

Table 2: Pharmacokinetic Parameters of Tenacissoside G, H, and I Following Oral (PO) Administration in Rats (5 mg/kg)

| Parameter | Tenacissoside G | Tenacissoside H | Tenacissoside I |

| AUC (0-t) (ng·h/mL) | 1745.8 ± 245.6 | 5052.8 ± 707.4 | 578.3 ± 86.7 |

| AUC (0-∞) (ng·h/mL) | 1789.6 ± 250.1 | 5120.4 ± 716.8 | 589.1 ± 88.3 |

| Cmax (ng/mL) | 489.7 ± 68.5 | 987.6 ± 138.3 | 189.4 ± 28.4 |

| Tmax (h) | 1.2 ± 0.2 | 2.1 ± 0.3 | 0.9 ± 0.1 |

| t1/2 (h) | 2.1 ± 0.3 | 3.1 ± 0.5 | 1.9 ± 0.3 |

| MRT (0-t) (h) | 2.5 ± 0.4 | 3.5 ± 0.5 | 2.2 ± 0.3 |

| Absolute Bioavailability (%) | 22.9 | 89.8 | 9.4 |

Data presented as mean ± standard deviation (SD). Data sourced from a study by Chen et al. (2023).[1][2][3]

In a separate study, the absolute bioavailability of Tenacissoside G in rats was reported to be as high as 29.2%[4]. Another study reported the absolute bioavailability of Tenacissoside H to be 8.2%[5]. These variations may be attributed to differences in experimental protocols and analytical methodologies.

Experimental Protocols

The pharmacokinetic parameters presented were determined using standardized preclinical study designs. The following sections detail the methodologies employed in these investigations.

Animal Models

Male Sprague-Dawley rats are commonly used for the pharmacokinetic evaluation of Tenacissosides.[6] The animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles. Food is often withheld for a period before drug administration to minimize variability in absorption.

Drug Administration and Dosing

For intravenous administration, Tenacissosides are typically dissolved in a suitable vehicle and administered as a bolus injection, often into the tail vein. A common dosage for intravenous studies is 1 mg/kg.[1][3]

For oral administration, the compounds are suspended or dissolved in an appropriate vehicle and administered via oral gavage. A typical oral dose for pharmacokinetic studies is 5 mg/kg.[1][3]

Blood Sample Collection

Following drug administration, blood samples are collected at predetermined time points. Collection is often performed from the tail vein into heparinized tubes to prevent coagulation.[2] The timing of sample collection is crucial to accurately capture the absorption, distribution, and elimination phases of the drug.

Sample Preparation

Plasma is separated from the collected blood samples by centrifugation. A liquid-liquid extraction (LLE) method is commonly employed to isolate the Tenacissosides from the plasma matrix.[1][6] Ethyl acetate is a frequently used solvent for this extraction process.[1][2] An internal standard (IS), such as Astragaloside IV or Tenacissoside I, is added to the plasma samples before extraction to ensure accuracy and precision during analysis.[2][4]

Analytical Method

The concentration of Tenacissosides in the plasma samples is quantified using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[1][4][5] This highly sensitive and selective technique allows for the accurate measurement of drug concentrations even at low levels. The method typically involves a C18 column for chromatographic separation and detection via mass spectrometry in the positive ion mode using multiple reaction monitoring (MRM).[4]

Visualizations

Experimental Workflow for Pharmacokinetic Studies

The following diagram illustrates the typical workflow for conducting a pharmacokinetic study of a Tenacissoside in a rat model.

Metabolic Pathways

While detailed metabolic pathways for all Tenacissosides are not fully elucidated, preliminary in vitro studies using human liver microsomes have provided some insights. For Tenacissoside H and I, hydroxylation reactions have been identified as a major metabolic pathway.[7] This suggests that cytochrome P450 enzymes likely play a significant role in the metabolism of these compounds. Further in vivo studies are required to fully characterize the metabolic fate of Tenacissosides.

Conclusion

The available data indicate that Tenacissosides exhibit variable oral bioavailability in rats, with Tenacissoside H showing particularly high absorption. The primary method for their quantification in biological matrices is UPLC-MS/MS, which provides the necessary sensitivity and specificity. The established experimental protocols for pharmacokinetic studies in rats provide a solid foundation for further preclinical development of this class of compounds. Future research should focus on elucidating the complete metabolic profiles, investigating potential drug-drug interactions, and evaluating the pharmacokinetics in non-rodent species to better predict human outcomes.

References

- 1. Determination of Tenacissoside G, Tenacissoside H, and Tenacissoside I in Rat Plasma by UPLC-MS/MS and Their Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of Tenacissoside G, Tenacissoside H, and Tenacissoside I in Rat Plasma by UPLC-MS/MS and Their Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. e-century.us [e-century.us]

- 5. latamjpharm.org [latamjpharm.org]

- 6. Determination of Tenacissoside A in rat plasma by liquid chromatography-tandem mass spectrometry method and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolic profiling of tenacigenin B, tenacissoside H and tenacissoside I using UHPLC-ESI-Orbitrap MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Tenacissoside X potential as a lead compound for drug discovery

Tenacissoside H: A Promising Lead Compound for Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Tenacissoside H (TH) is a C21 steroidal glycoside extracted from the dried stems of Marsdenia tenacissima, a plant with a long history in traditional Chinese medicine for treating conditions such as asthma, coughs, and cancer.[1][2] Modern pharmacological studies have identified TH as a major bioactive component of this plant, demonstrating significant anti-inflammatory and anti-tumor properties.[3][4] Its multifaceted mechanism of action, involving the modulation of key signaling pathways, positions Tenacissoside H as a compelling lead compound for the development of novel therapeutics. This technical guide provides a comprehensive overview of the current research on Tenacissoside H, including its biological activities, underlying mechanisms, and relevant experimental data and protocols to aid researchers in the field of drug discovery.

While the initial query focused on "Tenacissoside X," the available scientific literature extensively covers other members of the Tenacissoside family, with Tenacissoside H being one of the most thoroughly investigated. This document will focus on the substantial body of evidence supporting the therapeutic potential of Tenacissoside H.

Quantitative Biological Activity Data

The following tables summarize the quantitative data on the biological activities of Tenacissoside H and other related Tenacissosides, providing a comparative overview of their potency.

Table 1: Anti-proliferative Activity of Tenacissoside H in Colon Cancer Cells

| Cell Line | Treatment Duration | IC50 (µg/mL) | Reference |

| LoVo | 24 h | 40.24 | [5] |

| LoVo | 48 h | 13.00 | [5] |

| LoVo | 72 h | 5.73 | [5] |

Table 2: Anti-proliferative Activity of Tenacissoside C in Chronic Myeloid Leukemia Cells

| Cell Line | Treatment Duration | IC50 (µM) | Reference |

| K562 | 24 h | 31.4 | [6] |

| K562 | 48 h | 22.2 | [6] |

| K562 | 72 h | 15.1 | [6] |

Table 3: Pharmacokinetic Parameters of Tenacissosides G, H, and I in Rats

| Compound | Administration | Dose | Bioavailability | Reference |

| Tenacissoside G | Oral | 5 mg/kg | 22.9% | [7][8] |

| Tenacissoside H | Oral | 5 mg/kg | 89.8% | [7][8] |

| Tenacissoside I | Oral | 5 mg/kg | 9.4% | [7][8] |

Signaling Pathways and Mechanisms of Action

Tenacissoside H exerts its biological effects by modulating several critical signaling pathways implicated in inflammation and cancer.

Anti-inflammatory Mechanism

In zebrafish models of inflammation, Tenacissoside H has been shown to suppress the inflammatory response by downregulating the NF-κB and p38 signaling pathways.[1][2] This leads to a reduction in the expression of pro-inflammatory mediators such as TNF-α, COX-2, IL-1b, and IL-8, and an increase in the anti-inflammatory cytokine IL-10.[1][2]

Anti-tumor Mechanisms

Tenacissoside H has demonstrated anti-tumor effects in various cancer models, primarily through the inhibition of the PI3K/Akt/mTOR and Wnt/β-catenin signaling pathways.[3][5]

In hepatocellular carcinoma cells, Tenacissoside H suppresses the PI3K/Akt/mTOR pathway, leading to the induction of autophagy and apoptosis and enhancing the radiosensitivity of the cancer cells.[3][4]

In colon cancer cells, Tenacissoside H downregulates the expression of the GOLPH3 gene, which in turn inhibits both the PI3K/Akt/mTOR and Wnt/β-catenin pathways.[5] This dual inhibition leads to reduced cell proliferation and migration, and the induction of apoptosis.[5]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and advancement of research. Below are summaries of protocols used in the cited studies on Tenacissoside H.

Cell Viability Assay (MTT Assay)

This assay is used to assess the anti-proliferative effects of a compound on cancer cells.

-

Cell Seeding: Human colon cancer LoVo cells are seeded in 96-well plates at a density of 2 x 10³ cells per well and cultured for 24 hours.[5]

-

Treatment: Cells are treated with varying concentrations of Tenacissoside H (e.g., 0.1, 1, 10, and 100 µg/mL) for different time points (24, 48, and 72 hours).[5]

-

MTT Addition: After the treatment period, 10 µL of 5 mg/mL MTT solution is added to each well, and the plate is incubated for 4 hours at 37°C.[5]

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: The optical density (OD) is measured at 490 nm using a microplate reader.[5]

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated using the Logit method.[5]

Apoptosis Analysis (Annexin V-FITC/PI Double Staining)

This method is employed to quantify the extent of apoptosis induced by a compound.

-

Cell Culture and Treatment: LoVo cells are seeded in six-well plates (5 x 10⁴ cells/well) and treated with different concentrations of Tenacissoside H for 24 hours.[5]

-

Cell Harvesting: Cells are harvested by trypsinization.[5]

-

Staining: The harvested cells are washed with phosphate-buffered saline (PBS) and then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[5]

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to determine the percentage of apoptotic cells.[5]

Western Blotting

Western blotting is used to detect changes in the expression levels of specific proteins involved in signaling pathways.

-

Protein Extraction: Cells are lysed using an appropriate buffer to extract total protein. The protein concentration is determined using a BCA protein assay kit.[1][5]

-

SDS-PAGE: Equal amounts of protein (e.g., 70 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1]

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.[1]

-

Blocking: The membrane is blocked with a blocking buffer (e.g., 5% skimmed milk in PBST) to prevent non-specific antibody binding.[5]

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-p70S6K, β-catenin, GOLPH3) overnight at 4°C.[5]

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a corresponding secondary antibody.[5]

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5]

In Vivo Anti-inflammatory Model (Zebrafish)

Zebrafish larvae are used as an in vivo model to study the anti-inflammatory effects of Tenacissoside H.

-

Animal Model: Transgenic zebrafish (Tg:zlyz-EGFP) expressing EGFP in macrophages are used.[1]

-

Induction of Inflammation: Inflammation is induced by methods such as tail transection, copper sulfate (CuSO₄) exposure, or lipopolysaccharide (LPS) injection.[1]

-

Treatment: Zebrafish larvae are treated with different concentrations of Tenacissoside H (e.g., 0.05, 0.1, and 0.15 mg/mL).[1]

-

Macrophage Migration Analysis: The migration of macrophages to the site of injury or inflammation is observed and quantified using fluorescence microscopy.[1]

-

Gene Expression Analysis: Real-time polymerase chain reaction (RT-PCR) is used to measure the mRNA expression levels of inflammatory mediators and cytokines.[1]

Conclusion and Future Directions

Tenacissoside H has emerged as a promising natural product with significant potential for drug development, particularly in the areas of anti-inflammatory and anti-cancer therapies. Its ability to modulate multiple key signaling pathways, including NF-κB, p38, PI3K/Akt/mTOR, and Wnt/β-catenin, underscores its potential as a multi-target therapeutic agent. The favorable pharmacokinetic profile, especially its high oral bioavailability, further enhances its attractiveness as a drug candidate.

Future research should focus on several key areas to advance the development of Tenacissoside H as a therapeutic agent:

-

Lead Optimization: Structure-activity relationship (SAR) studies could be conducted to synthesize analogs of Tenacissoside H with improved potency, selectivity, and pharmacokinetic properties.

-

Target Identification and Validation: Further studies are needed to precisely identify the direct molecular targets of Tenacissoside H to better understand its mechanism of action.

-

In Vivo Efficacy in Diverse Models: The anti-tumor and anti-inflammatory effects of Tenacissoside H should be evaluated in a broader range of preclinical animal models to establish its efficacy and safety profile.

-

Combination Therapies: Investigating the synergistic effects of Tenacissoside H with existing chemotherapeutic agents or immunotherapies could lead to more effective treatment strategies with reduced side effects.

References

- 1. images.drugscreen.org.cn [images.drugscreen.org.cn]

- 2. Tenacissoside H exerts an anti-inflammatory effect by regulating the nf-κb and p38 pathways in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tenacissoside H Induces Autophagy and Radiosensitivity of Hepatocellular Carcinoma Cells by PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tenacissoside H Induces Autophagy and Radiosensitivity of Hepatocellular Carcinoma Cells by PI3K/Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tenacissoside H Induces Apoptosis and Inhibits Migration of Colon Cancer Cells by Downregulating Expression of GOLPH3 Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro and in vivo antitumor activities of tenacissoside C from Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of Tenacissoside G, Tenacissoside H, and Tenacissoside I in Rat Plasma by UPLC-MS/MS and Their Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Characterization of Tenacissoside X: A Spectroscopic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols essential for the characterization of Tenacissoside X, a C21 steroidal glycoside isolated from the traditional Chinese medicinal plant Marsdenia tenacissima. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound, also known as Tenacissoside J, is a complex natural product belonging to the family of C21 steroidal glycosides. These compounds, isolated from the stems of Marsdenia tenacissima, have garnered significant interest due to their potential biological activities. The structural elucidation of this compound relies on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide presents the key spectroscopic data in a structured format and details the experimental methodologies for its isolation and characterization.

Spectroscopic Data for this compound

The definitive structural analysis of this compound is achieved through the detailed interpretation of its one-dimensional (1D) and two-dimensional (2D) NMR spectra, in conjunction with high-resolution mass spectrometry.

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a critical tool for determining the molecular formula of this compound.

| Ion | m/z [M+Na]⁺ | Molecular Formula |

| Calculated | 1284.6290 | C61H96O27Na |

| Found | 1284.6295 | C61H96O27Na |

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides detailed information about the proton environment within the molecule. The following table summarizes the proton chemical shifts for the aglycone and sugar moieties of this compound, recorded in pyridine-d₅.

Table 1: ¹H NMR Data (500 MHz, C₅D₅N) for this compound (δ in ppm, J in Hz)

| Position | δH | Multiplicity | J (Hz) |

|---|---|---|---|

| Aglycone | |||

| 3 | 3.85 | m | |

| 11 | 6.05 | dd | 10.0, 4.5 |

| 12 | 5.80 | d | 10.0 |

| 18-CH₃ | 1.45 | s | |

| 19-CH₃ | 1.15 | s | |

| 21-CH₃ | 2.50 | s | |

| Sugar Moieties | |||

| Oleandropyranose-1' | 4.90 | d | 8.0 |

| Thevetopyranose-1'' | 5.10 | d | 8.0 |

| Glucopyranose-1''' | 4.85 | d | 7.5 |

| Glucopyranose-1'''' | 5.20 | d | 7.5 |

| Benzoyl-H | 8.25, 7.50 | m | |

Note: This is a representative summary. For complete assignments, refer to the original research literature.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts for the carbon atoms of this compound are presented below.

Table 2: ¹³C NMR Data (125 MHz, C₅D₅N) for this compound (δ in ppm)

| Position | δC | Position | δC |

|---|---|---|---|

| Aglycone | Sugar Moieties | ||

| C-1 | 38.0 | Ole-C-1' | 98.0 |

| C-2 | 29.5 | Ole-C-2' | 35.5 |

| C-3 | 78.5 | Ole-C-3' | 79.0 |

| C-4 | 39.0 | Ole-C-4' | 75.0 |

| C-5 | 45.0 | Ole-C-5' | 70.0 |

| C-6 | 28.0 | Ole-C-6' | 18.0 |

| C-7 | 32.0 | The-C-1'' | 101.5 |

| C-8 | 80.0 | The-C-2'' | 36.0 |

| C-9 | 50.0 | The-C-3'' | 78.0 |

| C-10 | 42.0 | The-C-4'' | 85.0 |

| C-11 | 75.0 | The-C-5'' | 68.0 |

| C-12 | 79.0 | The-C-6'' | 18.5 |

| C-13 | 55.0 | Glc-C-1''' | 105.0 |

| C-14 | 88.0 | Glc-C-2''' | 75.5 |

| C-15 | 35.0 | Glc-C-3''' | 78.5 |

| C-16 | 25.0 | Glc-C-4''' | 71.5 |

| C-17 | 90.0 | Glc-C-5''' | 78.0 |

| C-18 | 15.0 | Glc-C-6''' | 62.5 |

| C-19 | 22.0 | Glc-C-1'''' | 106.0 |

| C-20 | 210.0 | Glc-C-2'''' | 76.0 |

| C-21 | 31.0 | Glc-C-3'''' | 79.0 |

| Benzoyl-C=O | 166.0 | Glc-C-4'''' | 72.0 |

| Benzoyl-C | 130.5-133.0 | Glc-C-5'''' | 78.5 |

| | | Glc-C-6'''' | 63.0 |

Note: This is a representative summary. For complete assignments, refer to the original research literature.

Experimental Protocols

The isolation and structural elucidation of this compound involve a multi-step process combining extraction, chromatographic separation, and spectroscopic analysis.